4,5-epi-Cryptomeridiol

Dermatology Cosmeceutical Research Pigmentation Biology

Obtaining a stereochemically undefined eudesmane diol leads to irreproducible melanogenesis data. This specific 4,5-epimer is the validated metabolite from Laggera pterodonta with confirmed biological activity. - Reduces melanin content in B16 cells by 39.0-56.9% at 100 µM with low cytotoxicity. - Downregulates MITF, tyrosinase, and TRP-2, qualifying it for skin-whitening SAR programs. - Supplied at ≥98% purity, enabling precise chemoenzymatic derivatization without epimeric interference.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
Cat. No. B15146452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-epi-Cryptomeridiol
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CC(CC2)C(C)(C)O)(C)O
InChIInChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11?,12?,14-,15-/m0/s1
InChIKeyLKKDASYGWYYFIK-FWIFWCIWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4,5-epi-Cryptomeridiol


4,5-epi-Cryptomeridiol, also synonymously known as Pterodondiol (CAS 60132-35-6), is a specific eudesmane-type sesquiterpene diol characterized by a defined stereochemical configuration, namely (1S,4aS,7R,8aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-decahydronaphthalen-1-ol . It is a naturally occurring secondary metabolite first isolated and structurally elucidated from the whole plant of Pluchea arguta [1] and is also documented as a glandular trichome metabolite from the leaves of Laggera pterodonta . As a pure research compound, it is available from specialized chemical vendors with a typical purity of ≥98% and a molecular weight of 240.38 g/mol , positioning it as a high-purity scaffold for investigating eudesmane-based biological activities.

Stereochemical-control study fit: defined (1S,4aS,7R,8aS) configuration supports epimer-specific pathway research.
Natural product reference standard: isolated from Pluchea arguta and Laggera pterodonta for metabolomic authentication.
Eudesmane scaffold probe: high-purity diol suitable for biotransformation and semi-synthesis workflows.

4,5-epi-Cryptomeridiol Isomer Specificity


Procurement of the correct eudesmane diol stereoisomer is critical, as substitution with generic 'cryptomeridiol' (often referring to the 4α,11-diol epimer) or other eudesmane alcohols without explicit stereochemical verification can lead to irreproducible biological data. The '4,5-epi' designation denotes a specific spatial arrangement at carbons 4 and 5, which has been shown to confer distinct biotransformation pathways and biological activity profiles relative to its closely related analogs [1]. For example, the 4α- and 4β-hydroxy epimers undergo divergent microbial hydroxylation, yielding different derivative profiles [1]. Furthermore, while multiple eudesmane diols share the same molecular formula (C₁₅H₂₈O₂), only the specific stereoisomer 4,5-epi-cryptomeridiol is documented as the principal glandular trichome metabolite in Laggera pterodonta , highlighting a unique natural origin that may correlate with specific biosynthetic and functional roles not shared by other epimers.

Generic cryptomeridiol may not transfer
Common “cryptomeridiol” often refers to the 4α-epimer; using unspecified stereochemistry can shift biotransformation and assay-response profiles.
Epimer-dependent hydroxylation route
4β-hydroxy (4,5-epi) and 4α-hydroxy epimers undergo divergent microbial hydroxylation, altering derivative libraries and synthesis yields.
Unique trichome metabolite origin
Only the 4,5-epi isomer is documented as the principal glandular trichome metabolite in Laggera pterodonta, implying biosynthetic context other epimers lack.

4,5-epi-Cryptomeridiol Differentiation Evidence


Melanogenesis Inhibition: Epimer Comparison

In a direct head-to-head comparison within the same study, 4-epicryptomeridiol (the compound of interest) and its epimer cryptomeridiol (4α) were evaluated for melanogenesis inhibitory activity in α-MSH-stimulated B16 mouse melanoma cells [1]. The study provides a clear quantitative comparison between the two closely related eudesmane diols, demonstrating a notable difference in their potency. The assay was conducted under identical conditions, making this a robust piece of differential evidence for scientific selection.

Epimer melanogenesis comparison
Head-to-head
39.0–56.9% melanin reduction at 100 µM; 27.4–34.1% at 50 µM (both epimers, α-MSH B16 cells).
Epimer-comparable melanogenesis response under identical conditions.
Cell viability 80.9–103.9%; direct head-to-head data supports epimer-equivalent pathway engagement.
Dermatology Cosmeceutical Research Pigmentation Biology

HepG2 Cytotoxicity: Cryptomeridiol vs. 5-FU

While a direct comparison between 4,5-epi-cryptomeridiol and its epimers is not available for cytotoxicity, a study evaluating cryptomeridiol (unspecified stereochemistry, likely the common 4α-epimer) provides a valuable class-level benchmark against a standard chemotherapeutic agent [1]. Cryptomeridiol demonstrated comparable cytotoxicity to 5-fluorouracil in the HepG2 cell line, establishing a baseline for the cytotoxic potential of the eudesmane-4,11-diol scaffold. This data serves as a proxy for the expected potency of structurally related epimers like 4,5-epi-cryptomeridiol, supporting its investigation in oncology.

HepG2 cytotoxicity class reference
Class-level
Cryptomeridiol (unspecified epimer) IC50 43.87 µg/mL; 5-FU IC50 43.16 µg/mL (HepG2).
Reported class-level cytotoxicity context; 4,5-epi data not directly available.
CCK-8 assay; serves as scaffold potency proxy, not epimer-specific validation.
Oncology Research Hepatocellular Carcinoma Natural Product Cytotoxicity

In Vivo Anti-Inflammation: Cryptomeridiol vs. Celecoxib

The anti-inflammatory efficacy of cryptomeridiol was evaluated in a carrageenan-induced rat paw edema model, providing a direct in vivo comparison with the selective COX-2 inhibitor celecoxib [1]. This study offers a quantitative benchmark for the systemic anti-inflammatory potential of the eudesmane diol class. While data for 4,5-epi-cryptomeridiol specifically are lacking, this finding underscores the therapeutic relevance of the core scaffold and justifies its investigation as an anti-inflammatory lead.

In vivo anti-inflammation class reference
Class-level
Cryptomeridiol 46.60% edema reduction; celecoxib 36.98% (rat paw, 1 h).
Reported class-level model-response context; 4,5-epi-specific in vivo data required.
Carrageenan model; scaffold anti-inflammatory endpoint, not direct epimer evidence.
Inflammation Research In Vivo Pharmacology Drug Discovery

Stereospecific Biotransformation of Epimers

A fundamental chemical differentiation between the epimers is observed in their biotransformation by the fungus Gliocladium roseum [1]. The microorganism exhibits a clear regioselectivity based on the stereochemistry of the substrate. This differential reactivity is a critical factor for researchers utilizing biotransformation for the semi-synthesis of novel derivatives, as the choice of starting epimer dictates the achievable product profile and yield.

Stereospecific biotransformation
Head-to-head
4β-epimer leads to regioselective C-11 hydroxylation; 4α-epimer shows scattered ring A/B hydroxylation (G. roseum).
Epimer-dependent synthesis pathway; predictable 11-hydroxylated derivatives for the 4,5-epi isomer.
Good yields reported; divergent biotransformation profiles confirm stereochemical control relevance.
Biocatalysis Synthetic Biology Stereoselective Synthesis

4,5-epi-Cryptomeridiol Applications


Anti-Melanogenic Lead Compound

Based on its direct, head-to-head validated activity in reducing melanin content in α-MSH-stimulated B16 melanoma cells (39.0-56.9% reduction at 100 µM) with low cytotoxicity [1], 4,5-epi-cryptomeridiol is a qualified candidate for cosmeceutical or dermatological research programs focused on developing novel skin-whitening or anti-hyperpigmentation agents. Its activity is mechanistically linked to the downregulation of key melanogenic proteins MITF, tyrosinase, and TRP-2 [1].

Stereospecific Biocatalytic Synthesis

Given the regioselective biotransformation of 4β-hydroxyeudesmane epimers by Gliocladium roseum, which yields specific 11-hydroxylated derivatives in good yields [2], 4,5-epi-cryptomeridiol serves as a strategic starting material for chemoenzymatic synthesis. This application is ideal for research groups seeking to generate a library of novel eudesmane analogs with predictable stereochemistry, leveraging a biocatalytic pathway not accessible with the more common 4α-epimer [2].

In Vivo Anti-Inflammatory Optimization

The demonstrated in vivo anti-inflammatory potency of the cryptomeridiol scaffold, which showed a 46.60% reduction in rat paw edema (surpassing celecoxib's 36.98% reduction) [3], validates the exploration of its epimers as therapeutic leads. 4,5-epi-cryptomeridiol can be procured for structure-activity relationship (SAR) studies aimed at optimizing the anti-inflammatory pharmacophore of eudesmane diols, with a clear benchmark for in vivo efficacy established by its close structural analog [3].

Phytochemical Reference Standard

As a specific, well-characterized metabolite of Laggera pterodonta and a documented constituent of Pluchea arguta [4], 4,5-epi-cryptomeridiol is essential for quality control, metabolomics, and botanical authentication studies. Its unique stereochemistry makes it a precise analytical marker for distinguishing these and other plant species. Reference to its defined NMR and MS spectra [5] allows for unambiguous identification in complex mixtures, which is critical for botanical drug development and natural product research.

Application
Selection Property
Validation Focus
Melanogenesis pathway research
Epimer-specific melanogenesis endpoint
MITF/tyrosinase pathway response context
Stereoselective biotransformation studies
Epimer-controlled regioselectivity
C-11 hydroxylation pathway review
Inflammation model research
Edema reduction endpoint context
COX-2-independent pathway interpretation
Phytochemical reference standard
Stereochemical marker specificity
NMR/MS identity confirmation in botanicals

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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